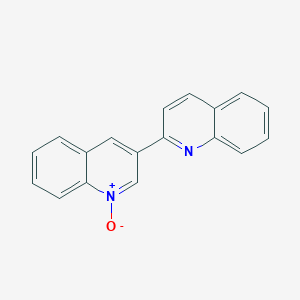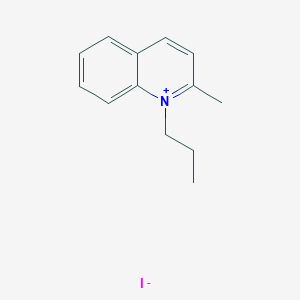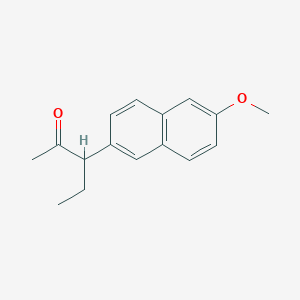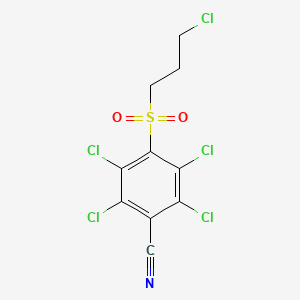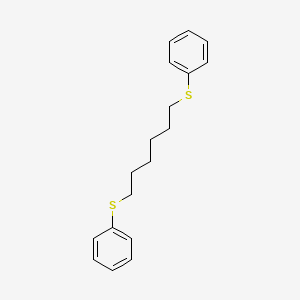
6-Phenylsulfanylhexylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of two benzene rings connected by a hexyl chain with sulfanyl (thioether) groups attached to the 6th carbon of the hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexylsulfanylbenzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through standard organic synthesis techniques, such as the Grignard reaction or alkylation of appropriate precursors.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions. For example, hexyl bromide can react with thiophenol in the presence of a base to form the desired thioether linkage.
Coupling with Benzene Rings: The final step involves coupling the hexyl chain with benzene rings. This can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylsulfanylhexylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hexylbenzene derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
6-Phenylsulfanylhexylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Phenylsulfanylhexylsulfanylbenzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The sulfanyl groups can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexyl chain, making it less flexible and potentially less reactive.
Hexylsulfanylbenzene: Contains only one benzene ring, reducing its aromatic character and potential for substitution reactions.
Dibenzylsulfide: Similar thioether linkage but with different structural features.
Uniqueness
6-Phenylsulfanylhexylsulfanylbenzene is unique due to its combination of two benzene rings connected by a flexible hexyl chain with sulfanyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
55129-89-0 |
|---|---|
Fórmula molecular |
C18H22S2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
6-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Clave InChI |
MBLXGVAXVFPNAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCCCCCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


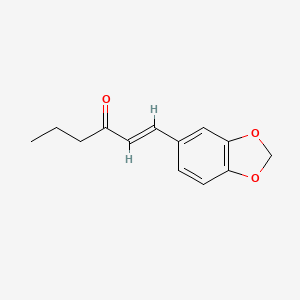
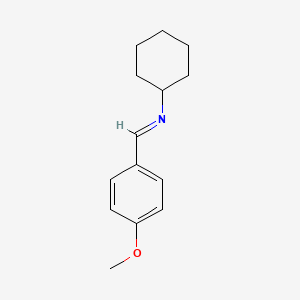
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
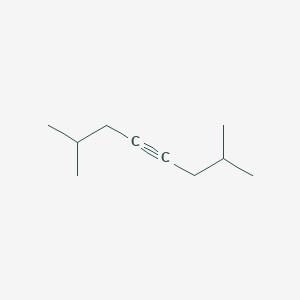
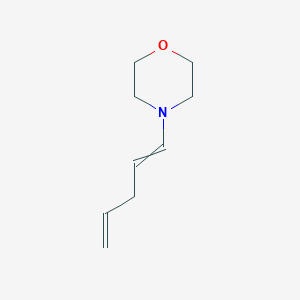
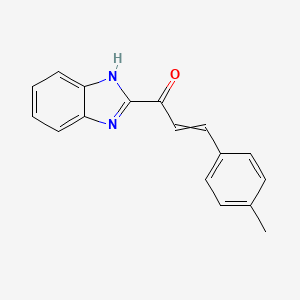
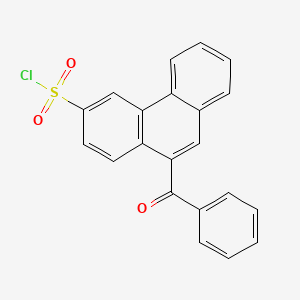
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)

![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
